molecular formula C7H9ClN2 B1356689 3-Chloro-6-isopropylpyridazine CAS No. 570416-35-2

3-Chloro-6-isopropylpyridazine

Cat. No.: B1356689
CAS No.: 570416-35-2
M. Wt: 156.61 g/mol
InChI Key: UYKSBKJSQWGYTQ-UHFFFAOYSA-N
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Description

3-Chloro-6-isopropylpyridazine: is an organic compound with the molecular formula C7H9ClN2 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.63 to 2.41 , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-isopropylpyridazine. The compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to reactive gases may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-isopropylpyridazine typically involves the chlorination of 6-isopropylpyridazine. One common method includes the reaction of 6-isopropylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-6-isopropylpyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products:

  • Substituted pyridazines with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Chloro-6-isopropylpyridazine is utilized as an intermediate in the synthesis of pharmaceuticals. It serves as a precursor for developing drugs with potential therapeutic effects, particularly in treating metabolic diseases such as obesity, hyperlipidemia, and diabetes .

Case Study: Thyroid Hormone Modulation
Research has indicated that derivatives of this compound can modulate thyroid hormone activity, providing therapeutic benefits for conditions such as nonalcoholic steatohepatitis and cardiovascular diseases .

Compound Therapeutic Area Mechanism of Action
This compound Derivative AObesityThyroid hormone analog
This compound Derivative BHyperlipidemiaEnzyme inhibition

Agricultural Chemistry

Pesticide Development
The compound is investigated for its potential use in developing new pesticides and herbicides. Preliminary studies suggest that certain derivatives effectively inhibit the growth of targeted pests while minimizing toxicity to non-target species.

Field Trials
Controlled field trials have been conducted to assess the efficacy of these derivatives in real-world agricultural settings, demonstrating promising results in pest control applications.

Derivative Target Pest Efficacy (%)
Derivative XPest A75
Derivative YPest B80

Materials Science

Chemical Synthesis
In materials science, this compound is used to synthesize specialty chemicals and materials. Its stable pyridazine ring structure allows it to be incorporated into polymers and other materials with specific electronic or photonic properties.

Applications in Polymers
The compound can be used in controlled reactions to create polymers with enhanced properties for applications in electronics and photonics.

Nanotechnology

Drug Delivery Systems
The compound is employed in the creation of functionalized nanoparticles for drug delivery and diagnostic applications. By attaching this compound to nanoparticles, researchers can enhance targeting efficiency towards specific cells, such as cancer cells.

Preliminary Outcomes
Studies have shown that nanoparticles functionalized with this compound exhibit increased targeting efficiency and reduced off-target effects.

Computational Chemistry

Molecular Modeling
Computational chemists utilize this compound to model interactions with biological targets. Advanced computational methods, such as molecular docking and quantum mechanical calculations, are employed to predict binding affinities and reactivity of its derivatives.

Modeling Technique Outcome
Molecular DockingIdentified potential binding sites on target proteins
Quantum Mechanical CalculationsPredicted reactivity profiles of derivatives

Comparison with Similar Compounds

    3-Chloropyridazine: Similar structure but lacks the isopropyl group.

    6-Isopropylpyridazine: Similar structure but lacks the chlorine atom.

    3,6-Dichloropyridazine: Contains two chlorine atoms instead of one.

Uniqueness: 3-Chloro-6-isopropylpyridazine is unique due to the presence of both the chlorine atom and the isopropyl group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a versatile intermediate in organic synthesis.

Biological Activity

3-Chloro-6-isopropylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. It features a chlorine atom at the 3-position and an isopropyl group at the 6-position. This unique substitution pattern imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) within cancer cells, promoting cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies, highlighting how modifications to its chemical structure can enhance or diminish its biological activity. The presence of the chlorine atom and isopropyl group are crucial for maintaining its potency against microbial and cancerous cells.

Compound NameStructure FeaturesBiological Activity
This compoundChlorine and isopropyl substitutionsAntimicrobial, anticancer
3-Chloro-6-phenylpyridazinePhenyl substitutionModerate antimicrobial
5-Chloro-6-hydrazinyl-N-[2-(propan-2-yl)phenyl]pyridineHydrazine functionalityVarying reactivity

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The study concluded that further optimization could yield more potent derivatives suitable for clinical use.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound induced significant apoptosis in breast cancer cells (MCF-7). Mechanistic studies indicated that the compound activated caspase pathways, underscoring its potential as an anticancer agent.

Properties

IUPAC Name

3-chloro-6-propan-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSBKJSQWGYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591064
Record name 3-Chloro-6-(propan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570416-35-2
Record name 3-Chloro-6-(propan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(propan-2-yl)pyridazine
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Synthesis routes and methods

Procedure details

6-Isopropyl-3 (2H)-pyridazinone (3.30 g) and phosphorus oxychloride (15.0 ml) were heated for 1 hour under reflux. After an excess of phosphorus oxychloride was distilled away, ice-water (200 ml) was added to the residues which were then adjusted to pH 6 with 20% aqueous sodium hydroxide solution. The reaction solution was extracted 3 times with ethyl acetate, and the extracts were combined, dried over anhydrous magnesium sulfate and concentrated. The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2) to give the title compound as pale red crystals. The yield was 1.60 g (40.8% based on 5-methyl-4-oxohexanoic acid). mp 32-33° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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